molecular formula C14H15Cl2N3O3S B2550960 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2189497-76-3

1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2550960
CAS No.: 2189497-76-3
M. Wt: 376.25
InChI Key: IYBGKFSNGFVNFB-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a dichlorothiophene moiety, a piperidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[1-(2,5-dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3S/c1-17-11(20)7-19(14(17)22)8-2-4-18(5-3-8)13(21)9-6-10(15)23-12(9)16/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBGKFSNGFVNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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